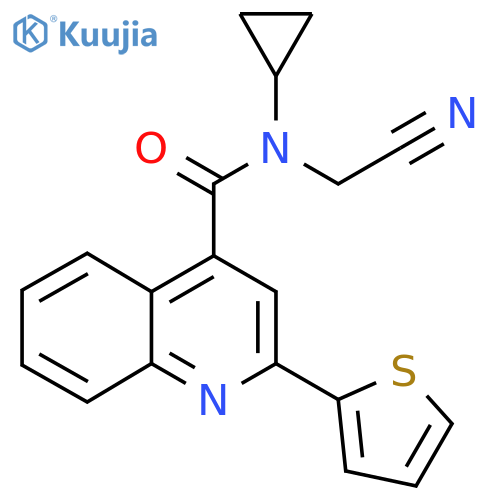Cas no 1424383-25-4 (N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide)

1424383-25-4 structure
商品名:N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26681443
- N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide
- AKOS034698286
- Z915448974
- 1424383-25-4
- N-(cyanomethyl)-N-cyclopropyl-2-thiophen-2-ylquinoline-4-carboxamide
-
- インチ: 1S/C19H15N3OS/c20-9-10-22(13-7-8-13)19(23)15-12-17(18-6-3-11-24-18)21-16-5-2-1-4-14(15)16/h1-6,11-13H,7-8,10H2
- InChIKey: LMMMHZHUZYGPCP-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1=CC(=C2C=CC=CC2=N1)C(N(CC#N)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 333.09358328g/mol
- どういたいしつりょう: 333.09358328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 526
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 85.2Ų
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26681443-0.05g |
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide |
1424383-25-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
1424383-25-4 (N-(cyanomethyl)-N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide) 関連製品
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
